YKL-06-061

Catalog No.
S547543
CAS No.
2172617-15-9
M.F
C30H37N7O2
M. Wt
527.673
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YKL-06-061

CAS Number

2172617-15-9

Product Name

YKL-06-061

IUPAC Name

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one

Molecular Formula

C30H37N7O2

Molecular Weight

527.673

InChI

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33)

InChI Key

GVBAXIVNAHMIGH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC

solubility

Soluble in DMSO

Synonyms

YKL-06-061; YKL06-061; YKL 06-061; YKL-06061; YKL06061; YKL 06061.

The exact mass of the compound YKL-06-061 is 527.3009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YKL-06-061 is a potent, second-generation salt-inducible kinase (SIK) inhibitor (IC50s = 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively) designed to overcome the poor tissue penetration and in vivo limitations of first-generation SIK probes . It exhibits exceptional kinome-wide selectivity, sparing other AMPK-related kinases that are frequently off-target liabilities for earlier compounds[1]. For procurement and assay design, YKL-06-061 serves as the benchmark material for in vivo SIK inhibition, topical formulation testing, and tissue explant models where structural lipophilicity and molecular weight strictly govern bioavailability and target engagement [1].

Substituting YKL-06-061 with first-generation SIK inhibitors (such as HG-9-91-01) or broader AMPK-family inhibitors (such as MRT67307) fundamentally compromises in vivo assay validity[1]. While HG-9-91-01 demonstrates high in vitro potency, its physicochemical properties impede passive tissue penetration, rendering it ineffective in topical or systemic in vivo applications without aggressive mechanical disruption[2]. Conversely, broad-spectrum inhibitors like MRT67307 lack SIK specificity, heavily confounding results by co-inhibiting MARK and NUAK kinase families [1]. Procurement of YKL-06-061 is necessary when the experimental design demands both high kinome selectivity and verified physiological penetrance[2].

Superior Tissue Penetrance and Efficacy in Topical Explant Models

In comparative human breast skin explant models, passive topical application of first-generation inhibitors fails to induce gross phenotypic changes due to poor penetration. YKL-06-061, optimized for lipophilicity and lower molecular weight, successfully penetrates the stratum corneum. When applied passively at 37.5 mM for 8 days, YKL-06-061 induced significant melanogenesis, whereas the baseline inhibitor HG-9-91-01 yielded no significant gross pigmentation under identical conditions [1].

Evidence DimensionGross pigmentation induction via passive topical application (8 days, 1x/day)
Target Compound DataYKL-06-061 (37.5 mM): Significant melanin production and gross pigmentation
Comparator Or BaselineHG-9-91-01 (37.5 mM): No significant gross pigmentation
Quantified DifferenceComplete rescue of passive topical efficacy (qualitative switch from non-penetrant to penetrant)
ConditionsHuman breast skin explants, passive topical application without mechanical disruption

Validates YKL-06-061 as the required compound for topical formulation assays and transdermal delivery research where first-generation probes fail.

Exceptional Kinome Selectivity Sparing AMPK-Family Off-Targets

Broad-spectrum inhibitors like MRT67307 are often used to probe the AMPK family, but they exhibit potent off-target activity against MARK1-4 and NUAK1/2, confounding SIK-specific readouts [1]. YKL-06-061 was profiled against a panel of 468 human kinases at 1 µM and demonstrated high specificity for SIKs, cleanly sparing the broader AMPK-related kinases .

Evidence DimensionKinase selectivity profile (AMPK family off-targets)
Target Compound DataYKL-06-061: Highly selective among 468 kinases, sparing MARK and NUAK families
Comparator Or BaselineMRT67307 / MRT199665: Potently inhibit MARK1-4 and NUAK1/2
Quantified DifferenceElimination of MARK/NUAK off-target confounding effects
ConditionsKinomeScan profiling at 1 µM against 468 kinases

Ensures that downstream phenotypic effects are strictly SIK-dependent rather than artifacts of pan-AMPK family inhibition.

Validated Systemic Bioavailability for In Vivo Models

First-generation SIK inhibitors generally suffer from poor in vivo outcomes due to unfavorable pharmacokinetic properties [1]. YKL-06-061 was specifically developed to overcome these barriers. In systemic in vivo applications, such as a pentylenetetrazole (PTZ)-induced mouse model of epilepsy, intraperitoneal administration of YKL-06-061 at 20 mg/kg successfully engaged target pathways and significantly decreased seizure severity, demonstrating sufficient systemic distribution and functional efficacy[2].

Evidence DimensionSystemic in vivo efficacy
Target Compound DataYKL-06-061 (20 mg/kg): Significantly decreases PTZ-induced seizure severity
Comparator Or BaselineFirst-generation SIK inhibitors (e.g., HG-9-91-01): Historically poor in vivo outcomes
Quantified DifferenceSuccessful systemic functional efficacy vs. baseline in vivo failure
ConditionsPTZ-induced mouse model of epilepsy (systemic intraperitoneal administration)

Provides procurement justification for selecting YKL-06-061 for any live-animal systemic dosing studies targeting SIK pathways.

Physicochemical Optimization for Formulation Compatibility

The transition from HG-9-91-01 to YKL-06-061 involved structural modifications to improve drug-like properties. YKL-06-061 possesses a lower molecular weight (527.7 g/mol) and a lipophilicity profile that aligns much closer to Lipinski's Rule of Five compared to both HG-9-91-01 and the parallel analog YKL-06-062 [1]. This optimized lipophilicity directly translates to enhanced solubility in standard in vivo vehicles and superior tissue penetrance without requiring aggressive mechanical disruption of the administration site[1].

Evidence DimensionPhysicochemical alignment with Lipinski's Rule of Five
Target Compound DataYKL-06-061: Closer alignment, enabling passive tissue penetration
Comparator Or BaselineHG-9-91-01 / YKL-06-062: Poorer lipophilicity profiles and/or higher molecular weight
Quantified DifferenceEnhanced formulation compatibility and passive penetrance
ConditionsPhysicochemical profiling and topical vehicle formulation

Reduces formulation failures and ensures reliable dosing solutions for complex in vivo and topical administration routes.

Transdermal and Topical Melanogenesis Models

Because of its optimized lipophilicity and proven ability to passively penetrate the stratum corneum, YKL-06-061 is the preferred SIK inhibitor for developing topical formulations [1]. It is specifically indicated for UV-independent melanogenesis research using human skin explants or 3D epidermal equivalents, where first-generation inhibitors fail to penetrate [1].

Systemic In Vivo Target Validation

YKL-06-061's favorable pharmacokinetic profile makes it the standard choice for systemic in vivo models, including neuropharmacological assays (e.g., PTZ-induced seizure models) and systemic immunomodulation studies [2]. It overcomes the poor in vivo outcomes associated with HG-9-91-01, allowing for reliable intraperitoneal or systemic dosing [3].

Precision SIK Pathway Mapping in Signal Transduction

For in vitro assays requiring strict isolation of SIK1/2/3 activity from the broader AMPK family, YKL-06-061 is ideal [3]. Its clean profile against MARK1-4 and NUAK1/2 prevents the confounding off-target effects seen with pan-AMPK inhibitors like MRT67307, ensuring that transcriptomic or phenotypic readouts are exclusively SIK-mediated[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

527.3009

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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